N-benzyl-N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-benzyl-N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications
Theoretical Investigation of Antimalarial and COVID-19 Applications
N-benzyl-N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide derivatives have been investigated for their potential as antimalarial agents and as COVID-19 drug candidates through computational calculations and molecular docking studies. These studies have shown that certain sulfonamide derivatives exhibit significant antimalarial activity with low cytotoxicity, highlighting their potential in the treatment of malaria as well as possible effectiveness against SARS-CoV-2 due to the structural properties facilitating electron transfer in molecular interactions (Fahim & Ismael, 2021).
Electrochemical Oxidation in Organic Synthesis
The compound's structural motif, particularly the piperidin-1-yl sulfonyl component, relates to the use of similar compounds in organic synthesis, such as in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids. This process utilizes catalysts related in structure to this compound for converting various organic substrates to carboxylic acids under mild conditions, preserving stereochemistry and demonstrating the compound's relevance in synthetic organic chemistry (Rafiee et al., 2018).
Antimicrobial Activity of Sulfonamide Derivatives
Sulfonamide derivatives structurally related to this compound have been synthesized and tested for antimicrobial activity. These compounds have shown efficacy against a variety of bacterial strains, indicating the potential of the core structure in developing new antimicrobial agents (Fahim & Ismael, 2019).
Inhibition of Dihydrofolate Reductase for Antitumor Applications
Compounds incorporating the piperidin-1-yl sulfonyl motif have been investigated as inhibitors of dihydrofolate reductase (DHFR), demonstrating significant antitumor activity. This application underscores the potential of this compound and its derivatives in cancer therapy by targeting folate metabolism pathways in tumor cells (Gangjee et al., 2007).
Enzyme Inhibition for Therapeutic Applications
Further research into sulfonamide derivatives highlights their potential in enzyme inhibition, offering therapeutic benefits in conditions such as Alzheimer's disease through the inhibition of acetylcholinesterase and butyrylcholinesterase. This suggests the possibility of utilizing this compound derivatives in designing drugs for neurological conditions (Khalid et al., 2014).
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-3-23(16-19-8-5-4-6-9-19)21(26)17-24-13-7-10-20(22(24)27)30(28,29)25-14-11-18(2)12-15-25/h4-10,13,18H,3,11-12,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFSBCNNJFEWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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